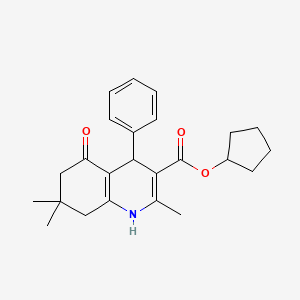![molecular formula C11H17N3O3 B5183223 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate](/img/structure/B5183223.png)
3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate is not fully understood, but it is believed to work by interacting with specific molecular targets in cells. In cancer cells, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been shown to inhibit the activity of certain enzymes that are essential for cell growth and survival, leading to cell death. In neurons, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been found to modulate the activity of certain neurotransmitter receptors, which can affect neuronal signaling and function.
Biochemical and Physiological Effects
3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been shown to have a range of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of certain genes involved in cancer progression. In neurons, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been found to modulate the activity of certain neurotransmitter receptors, which can affect neuronal signaling and function. 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has also been shown to have anti-inflammatory effects, which may be relevant for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate in lab experiments is its specificity for certain molecular targets, which can make it a useful tool for studying specific biological processes. However, one limitation of using 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate. One area of interest is the development of 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate-based drugs for cancer treatment, as 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has shown promising anticancer activity in preclinical studies. Another area of interest is the use of 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate as a tool for drug discovery, as it can be used to screen for potential drug candidates. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate and its potential applications in other fields, such as neuroscience and immunology.
Conclusion
In summary, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential applications in cancer research, neuroscience, and drug discovery. While its mechanism of action is not fully understood, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been shown to have a range of biochemical and physiological effects, making it a promising candidate for future research and development.
Métodos De Síntesis
The synthesis of 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate involves the reaction of 4,6-dichloropyridazine with dimethylamine and propionyl chloride. The resulting product is then purified and recrystallized to obtain pure 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate. This method has been optimized to improve the yield and purity of 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate, making it a reliable and efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for developing anticancer drugs. In neuroscience, 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in treating neurological disorders. 3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate has also been used as a tool for drug discovery, as it can be used to screen for potential drug candidates.
Propiedades
IUPAC Name |
3-[4-(dimethylamino)-6-oxopyridazin-1-yl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-9(15)17-6-4-5-14-11(16)7-10(8-12-14)13(2)3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHHOFTTGWLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C=C(C=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183150.png)


![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)


![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)